N-(4-Phenylbenzylidene)benzylamine

Description

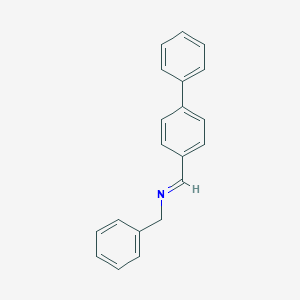

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(4-phenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJGFVKTDXQEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399943 | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118578-71-5 | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of N 4 Phenylbenzylidene Benzylamine Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a high-quality single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be resolved.

For a molecule like N-(4-Phenylbenzylidene)benzylamine, this analysis would reveal the planar or non-planar nature of the central C=N imine bond and the torsion angles between the phenyl rings. While a specific crystal structure for the parent compound is not publicly available, analysis of closely related benzylidene derivatives allows for the prediction of its likely crystallographic parameters. researchgate.netmdpi.comresearchgate.net Typically, such compounds crystallize in monoclinic or orthorhombic space groups.

Illustrative Crystallographic Data for a Benzylidene Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇N |

| Formula Weight | 271.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~12.9 |

| b (Å) | ~7.1 |

| c (Å) | ~14.1 |

| β (°) | ~102.4 |

| Volume (ų) | ~1260 |

Note: This table presents typical data for a related benzylidene aniline (B41778) derivative and serves as an illustrative example. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond individual molecular structure, understanding how molecules arrange themselves in a crystal is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It maps the regions of close contact between neighboring molecules, providing a detailed picture of forces like hydrogen bonds and van der Waals interactions.

For this compound, the Hirshfeld surface would be generated to explore the non-covalent interactions that stabilize the crystal packing. The analysis produces two-dimensional fingerprint plots that summarize the contribution of different types of atomic contacts. nih.gov In related structures, the most significant contacts are often H···H, C···H/H···C, and N···H interactions, which collectively dictate the supramolecular architecture. nih.govstrath.ac.uk Bright red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) indicate strong interactions, such as potential weak C-H···N hydrogen bonds. nih.gov

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~45% |

| C···H / H···C | ~30% |

| N···H / H···N | ~8% |

| C···C | ~5% |

| Other | ~12% |

Note: This table is a hypothetical representation for this compound, based on analyses of similar aromatic imines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopic Investigations

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The spectrum for this compound would exhibit distinct signals for the different protons. A known spectrum has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). spectrabase.com The key resonances would include a singlet for the imine proton (N=CH), a singlet for the methylene (B1212753) protons (-CH₂-), and a series of multiplets in the aromatic region corresponding to the protons on the three phenyl rings.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imine (N=CH) | 8.3 - 8.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.2 - 7.9 | Multiplet (m) |

| Methylene (N-CH₂) | 4.8 - 5.0 | Singlet (s) |

Note: Chemical shifts are estimates based on standard values and data from similar compounds. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Complementing the proton data, ¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, the spectrum would show a characteristic signal for the imine carbon at a downfield shift. Signals for the methylene carbon and the various aromatic carbons (both protonated and quaternary) would also be resolved. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database. spectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine (N=C) | 160 - 165 |

| Aromatic (Ar-C) | 125 - 145 |

| Methylene (N-C) | 60 - 65 |

Note: Chemical shifts are estimates based on standard values.

Solid-State NMR (SSNMR) and Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS)

While solution-state NMR is powerful, Solid-State NMR (SSNMR) is essential for characterizing materials that are insoluble or to study the structure directly in the solid phase. However, SSNMR often suffers from low sensitivity. nih.gov Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS) is a cutting-edge technique designed to overcome this limitation, particularly for surfaces and interfaces. nih.govresearchgate.net

DNP-SENS can enhance NMR signal intensities by factors of 100 or more. nih.gov The technique involves impregnating the sample with a solution containing stable radical polarizing agents. nih.gov Under microwave irradiation at low temperatures, the high polarization of the electrons in the radicals is transferred to the surrounding nuclei (typically protons), which then relay this enhanced polarization to less sensitive nuclei like ¹³C. warwick.ac.uknih.gov

For this compound, DNP-SENS would be invaluable for studying its structure if it were grafted onto a solid support, such as silica (B1680970) or a polymer, for applications in catalysis or materials science. This method would allow for the acquisition of high-resolution ¹³C or ¹⁵N spectra of the surface-bound species, which would be nearly impossible to obtain with conventional SSNMR due to the low concentration of the compound. researchgate.netwarwick.ac.uk This enables a detailed structural characterization of the molecule's conformation and interaction with the surface at natural isotopic abundance. warwick.ac.uk

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful, non-destructive methods used to probe the molecular structure of this compound. These techniques provide critical information about the compound's functional groups and conjugated electronic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound, typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory, reveals key characteristic absorption bands that confirm its structure. nih.gov

The most prominent feature in the FT-IR spectrum is the stretching vibration of the imine group (C=N). This bond typically absorbs in the region of 1690-1640 cm⁻¹. For this compound, this peak is a strong indicator of the successful condensation reaction between the aldehyde and the amine.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C=N Stretch (Imine) | 1690 - 1640 | Confirms the presence of the Schiff base functional group. |

| C-H Stretch (Aromatic) | > 3000 | Corresponds to the C-H bonds of the two phenyl rings. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Relates to the methylene (-CH₂-) bridge. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands indicating the phenyl ring structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Protonation/Deprotonation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound, typically measured in a solvent such as ethanol (B145695) or methanol, is characterized by absorption bands corresponding to π → π* and n → π* transitions. The extensive conjugation involving the two phenyl rings and the imine group results in strong absorption in the UV region.

Protonation and deprotonation studies are particularly informative for Schiff bases. The nitrogen atom of the imine group has a lone pair of electrons and can be protonated in an acidic medium. This protonation can lead to significant changes in the UV-Vis spectrum, often causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. spectrabase.comuni.lu

In an acidic solution, the addition of a proton to the imine nitrogen can alter the electronic distribution across the conjugated system, thereby affecting the energy of the electronic transitions. uni.lu Conversely, in a strongly basic medium, deprotonation of any acidic protons, if present, could also influence the spectrum. Analyzing these spectral shifts provides valuable information about the electronic structure of the molecule and its acid-base properties.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Notes |

| π → π | 250 - 350 | High-intensity bands due to the extensive conjugated system. |

| n → π | 300 - 400 | Lower intensity band, may be obscured by π → π* transitions. |

Other Advanced Analytical Techniques for Structural Confirmation

While FT-IR and UV-Vis spectroscopy provide essential data, other advanced techniques are employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed structure of organic molecules. For this compound, the ¹H NMR spectrum would provide precise information on the chemical environment of each proton. Key signals would include the singlet for the imine proton (CH=N), the singlet for the methylene protons (-CH₂-), and a complex series of multiplets in the aromatic region corresponding to the protons of the two different phenyl rings. ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the characteristic signals for the imine carbon and the carbons of the phenyl rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, a high-resolution mass spectrum would provide the exact mass, confirming its elemental composition (C₂₀H₁₇N). The fragmentation pattern can also offer structural clues. Predicted collision cross-section values, which are related to the molecule's shape in the gas phase, have been calculated for various adducts of this compound.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 272.14338 | 163.9 |

| [M+Na]⁺ | 294.12532 | 170.1 |

| [M-H]⁻ | 270.12882 | 174.3 |

Data sourced from computational predictions.

Together, these spectroscopic and analytical techniques provide a comprehensive and detailed characterization of this compound, confirming its identity and providing deep insights into its structural and electronic properties.

Reaction Mechanisms and Reactivity of N 4 Phenylbenzylidene Benzylamine and Imine Analogs

Fundamental Organic Reactions of the Azomethine Group

The carbon-nitrogen double bond of the azomethine group is the focal point of reactivity in imines like N-(4-phenylbenzylidene)benzylamine. Its reactions are analogous in many ways to the carbonyl group (C=O), though with notable differences in reactivity and mechanism.

Nucleophilic Addition Pathways to the C=N Bond

The primary reaction pathway for imines is nucleophilic addition to the electrophilic carbon of the C=N double bond. fiveable.mefiveable.me A wide variety of nucleophiles can add to the imine carbon, leading to a diverse range of products. The general mechanism involves the attack of a nucleophile on the carbon atom of the azomethine group, forming a tetrahedral intermediate. fiveable.mefiveable.me

For this compound, this can be represented as follows:

General Nucleophilic Addition to this compound

Where Ph is a phenyl group and Nu⁻ is a nucleophile.

This initial adduct is then typically protonated to yield the final, more stable product. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and hydrides. For instance, the reaction with a Grignard reagent would lead to the formation of a secondary amine after workup.

The reactivity of the imine towards nucleophilic attack can be influenced by the electronic nature of the substituents on both the carbon and nitrogen atoms of the azomethine group. Electron-withdrawing groups on the phenyl ring attached to the carbon would increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Condensation Reactions and Equilibrium Considerations

This compound is formed through a condensation reaction between 4-phenylbenzaldehyde (B31587) and benzylamine (B48309). This reaction is a reversible process that proceeds via a hemiaminal intermediate. wikipedia.orgijcrcps.com The formation of the imine is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like molecular sieves. wikipedia.orgoperachem.com

The equilibrium of this reaction generally favors the starting carbonyl compound and amine. wikipedia.org Therefore, to achieve a high yield of the imine, it is crucial to shift the equilibrium towards the product side. operachem.com This can be accomplished by:

Removal of Water: As mentioned, using a Dean-Stark apparatus during the reaction to remove the water formed is a common strategy. nih.gov

Use of a Dehydrating Agent: Anhydrous magnesium sulfate (B86663) or molecular sieves can be added to the reaction mixture to absorb the water. wikipedia.org

Excess of one Reactant: Using an excess of the amine can also drive the reaction forward. operachem.com

The reaction is often catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. libretexts.orglibretexts.org The pH of the reaction medium must be carefully controlled; the reaction rate is generally optimal around a pH of 5. libretexts.orglibretexts.org At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate to facilitate its elimination as water. libretexts.orglibretexts.org

Imine Hydrolysis and Reversibility of Formation

The formation of imines is a reversible reaction, and they can be hydrolyzed back to their constituent aldehyde and amine under aqueous acidic conditions. libretexts.orglibretexts.org This process is essentially the reverse of the condensation reaction. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a carbinolamine intermediate. Subsequent proton transfers and elimination of the amine regenerate the carbonyl compound. libretexts.org

The susceptibility of this compound to hydrolysis means that it should be handled and stored under anhydrous conditions to prevent its decomposition back to 4-phenylbenzaldehyde and benzylamine. youtube.com This reversibility is a key characteristic of imine chemistry and can be exploited in various synthetic strategies where the imine group is used as a temporary protecting group for an aldehyde or amine. fiveable.me

Imine Metathesis Reactions: Catalytic and Mechanistic Aspects

Imine metathesis is a chemical reaction that involves the redistribution of fragments between two different imines. This process can be catalyzed by various species, including acids, bases, and transition metal complexes. Recent research has explored catalytic olefin-imine metathesis, expanding the synthetic utility of this transformation. chemrxiv.orgchemrxiv.orgacs.org

A study on the cobalt-catalyzed amidine olefination with enaminones provides evidence for a mechanistic sequence involving the exchange of the enamine amine with the amidine imine, followed by cobalt-catalyzed cyclization and ring fragmentation. chemrxiv.orgchemrxiv.org While this specific example involves enaminones and amidines, the underlying principle of fragment exchange is central to imine metathesis.

Furthermore, research has shown that fast transimination reactions between aromatic-aromatic or aromatic-aliphatic amines can effectively catalyze imine metathesis without the need for acid or metal catalysts. rsc.org For a compound like this compound, this suggests that in the presence of another primary amine, an equilibrium could be established, leading to the formation of a new imine and the release of benzylamine. The rate of this exchange is influenced by the electronic properties of the substituents on the aromatic rings. rsc.org

Cycloaddition Reactions Involving Imine Moieties (e.g., [2+2], [3+2])

The C=N double bond of imines can participate in cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. These reactions are analogous to the cycloadditions of alkenes.

[2+2] Cycloaddition: This reaction involves the combination of an imine with a ketene (B1206846) or an alkene to form a four-membered azetidine (B1206935) ring. wikipedia.orgacs.org The Staudinger synthesis, for example, is a well-known [2+2] cycloaddition of an imine and a ketene. wikipedia.org Enantioselective versions of these reactions have been developed, allowing for the synthesis of chiral azetidines. acs.orgnih.gov The mechanism can be either concerted or stepwise, depending on the reactants and reaction conditions. nih.gov

[3+2] Cycloaddition: In this type of reaction, an imine can react with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, to form a five-membered heterocyclic ring. organicreactions.org Azomethine imines, which are 1,3-dipoles themselves, are widely used in [3+2] cycloadditions to prepare pyrazole (B372694) derivatives. organicreactions.org These reactions are often highly stereoselective and can be catalyzed by transition metals or organocatalysts. organicreactions.org

[4+2] Cycloaddition (Imine Diels-Alder Reaction): Imines can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form tetrahydropyridines. wikipedia.org Furthermore, imine-substituted compounds can undergo formal [4+2] cycloadditions, as demonstrated in the photochemical reaction of imine-substituted bicyclo[1.1.1]pentanes with alkenes to yield bicyclo[3.1.1]heptan-1-amines. nih.gov

Tautomerism and Isomerization Processes in Imine Systems (e.g., Enamine-Imine Tautomerism)

Imines that have at least one α-hydrogen atom can undergo tautomerization to form an enamine. wikipedia.orgthieme.de This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. wikipedia.org The equilibrium between the imine and enamine forms involves the migration of a proton from the α-carbon to the nitrogen atom and a shift of the double bond. numberanalytics.com

Imine-Enamine Tautomerism

Generally, the imine form is thermodynamically more stable than the enamine form. wikipedia.org However, the reactivity of the enamine tautomer can be significant in certain reactions. thieme.de Enamines are excellent nucleophiles at the α-carbon and can participate in reactions such as alkylation and acylation. wikipedia.org

For this compound, the potential for imine-enamine tautomerism exists on the benzylamine side of the molecule, where there are α-hydrogens on the methylene (B1212753) group.

Tautomerism of this compound

Influence of Substituent Electronic and Steric Effects on Imine Reactivity

The reactivity of the imine functional group, characterized by its carbon-nitrogen double bond (C=N), is profoundly influenced by the nature of the substituents attached to both the carbon and nitrogen atoms. In the context of this compound and its analogs, modifications to the phenyl rings can dramatically alter the molecule's electronic properties and steric environment, thereby dictating its behavior in chemical reactions. These effects are crucial in modulating the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen.

Electronic Effects

The electronic influence of a substituent is its ability to donate or withdraw electron density from the reaction center. This is typically categorized into two types: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring through inductive or resonance effects. When placed on the phenyl ring attached to the imine carbon (the benzylidene portion), EDGs destabilize the transition state for nucleophilic attack by increasing electron density at the already electron-rich C=N bond. This makes the imine carbon less electrophilic. Conversely, when an EDG is on the N-benzyl ring, it increases the nucleophilicity of the imine nitrogen by making its lone pair of electrons more available for reaction with electrophiles. nih.gov Research on the hydrolysis of imines has shown that electron-donating substituents can stabilize the protonated iminium ion, which can affect reaction rates. nih.gov

The following table summarizes the general electronic effects of substituents on the reactivity of imine analogs.

| Substituent Position | Substituent Type | Effect on Imine Carbon Electrophilicity | Effect on Imine Nitrogen Nucleophilicity | Overall Reactivity towards Nucleophiles |

|---|---|---|---|---|

| Benzylidene Ring | Electron-Donating Group (EDG) | Decrease | - | Decreased |

| Benzylidene Ring | Electron-Withdrawing Group (EWG) | Increase | - | Increased |

| N-Benzyl Ring | Electron-Donating Group (EDG) | - | Increase | - |

| N-Benzyl Ring | Electron-Withdrawing Group (EWG) | - | Decrease | - |

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in imine reactivity. Bulky substituents near the C=N bond can physically obstruct the approach of a reactant, slowing down or even preventing a reaction.

In the formation of imines, aromatic aldehydes generally react more readily than ketones, a difference partially attributable to the greater steric hindrance around the ketone's carbonyl group. masterorganicchemistry.com Similarly, the reactivity of the resulting imine is also subject to steric effects. For this compound analogs, introducing bulky groups, such as a tert-butyl group, on one of the phenyl rings, particularly at the ortho position, can hinder the approach of nucleophiles to the imine carbon.

Studies have shown that steric hindrance can significantly lower reaction rates. researchgate.net For example, in nucleophilic addition reactions, a sterically encumbered imine will react more slowly than a less hindered analog, even if their electronic properties are similar. nih.gov In some cases, steric effects are the dominant factor controlling the reaction pathway and product distribution. nih.gov

The table below illustrates the interplay of electronic and steric effects on the reactivity of hypothetical this compound analogs in a nucleophilic addition reaction.

| Analog Substituent (on Benzylidene Ring) | Electronic Effect | Steric Hindrance | Predicted Relative Reaction Rate |

|---|---|---|---|

| 4-Nitro | Strongly Electron-Withdrawing | Low | Very High |

| 4-Methoxy | Strongly Electron-Donating | Low | Low |

| 2-Methyl | Weakly Electron-Donating | Moderate | Decreased due to sterics |

| 2,6-Dimethyl | Weakly Electron-Donating | High | Very Low |

| 4-tert-Butyl | Weakly Electron-Donating | Low | Slightly Decreased |

Computational Chemistry and Theoretical Investigations of Imine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies on imines provide deep insights into their reactivity and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For imine systems, the HOMO is typically localized on the nitrogen atom and the adjacent pi-system, reflecting its nucleophilic character. The LUMO is usually centered on the carbon atom of the C=N bond, indicating its electrophilicity. In a study on a related sulfathiazole-based imine, 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to analyze its HOMO-LUMO characteristics. researchgate.netedu.krd Such analyses help in understanding the electronic transitions and potential applications in optoelectronics. researchgate.netedu.krd

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide | Data not available | Data not available | Data not available | B3LYP/6-311++G(d,p) |

| Simplest Azomethine Imine | Data not available | Data not available | Data not available | MPWB1K/6-311G(d) |

Electron density analysis provides a detailed picture of the charge distribution within a molecule, revealing sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. For imines, these maps typically show a region of negative potential (red/yellow) around the nitrogen atom, confirming its role as a nucleophilic center. Conversely, a positive potential (blue) is often observed around the imine carbon and hydrogen atoms. For instance, MEP analysis was used to gain insights into the behavior of a sulfathiazole-based imine. researchgate.netedu.krd

Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM analysis examines the topology of the electron density to define atomic basins and bond paths. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions that are crucial for the stability of larger molecular assemblies.

Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV): This method dissects the interaction energy between molecular fragments into electrostatic, Pauli repulsion, and orbital interaction terms. EDA-NOCV is particularly useful for analyzing the nature of the chemical bonds and intermolecular interactions in imine-containing systems.

A study on the reactivity of the simplest azomethine imine in [3+2] cycloaddition reactions utilized topological analysis of the electron localization function (ELF) and conceptual DFT reactivity indices. nih.govmdpi.com This analysis revealed the pseudoradical structure of the azomethine imine and characterized it as a moderate electrophile and a good nucleophile. nih.govmdpi.com

Aromaticity is a key concept in chemistry, and various computational indices are used to quantify it. In systems like N-(4-Phenylbenzylidene)benzylamine, which contains multiple phenyl rings, these indices can provide insight into the electronic delocalization and stability. While specific studies on the aromaticity indices of this exact molecule are scarce, the principles can be applied. The presence of the imine group can influence the aromaticity of the adjacent phenyl rings.

Furthermore, the concept of spiro-aromaticity can become relevant in more complex imine-containing systems where a single atom is part of two ring systems. Theoretical studies on such compounds would involve calculating indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) to assess the degree of aromatic character.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a dynamic picture of molecular motions and interactions.

Polyimines are polymers containing repeating imine linkages. The reversible nature of the imine bond under certain conditions (e.g., presence of water or heat) makes them attractive for developing self-healing materials. tandfonline.com MD simulations are instrumental in understanding the dynamics of these networks at the atomic level.

Simulations of crosslinked epoxy-polyimine networks have shown that bond exchange reactions (BERs) are responsible for the self-healing properties. tandfonline.com These simulations can track the microstructural changes and the diffusion of polymer chains during the healing process. tandfonline.com It has been observed that networks with lower crosslinking densities tend to exhibit better self-healing capabilities. tandfonline.com MD simulations can also be used to study stress relaxation in these materials, which is often linked to the dynamic nature of the imine bonds. tandfonline.com

| System | Simulation Focus | Key Findings |

| Epoxy-polyimine network | Self-healing mechanism | Bond exchange reactions (BERs) drive self-healing; lower crosslinking density improves healing. tandfonline.com |

| Disulfide-containing polymers | Self-healing mechanism | High crosslink density improves mechanical properties but negatively affects molecular chain mobility. researchgate.net |

| Photo-responsive network | Self-healing behavior | Depolymerization and polymerization processes under light stimulation lead to self-healing. researchgate.net |

MD simulations are also employed to investigate the intermolecular interactions between imine-containing molecules and other substances or surfaces. For a molecule like this compound, simulations could predict its adsorption behavior on various materials, which is relevant for applications in catalysis or as a surface modifier. These simulations can quantify the binding energy and analyze the specific interactions (e.g., van der Waals, electrostatic) that govern the adsorption process. nih.gov

In the context of polyimides, which are related to polyimines, MD simulations have been used to study the compatibility of blends with other polymers like aramid. nih.govresearchgate.net These studies analyze parameters such as binding energy and diffusion coefficients to predict the mechanical properties and performance of the blended materials. nih.govresearchgate.net

Conformational Analysis and Structural Relaxation in Imine Polymers

The conformational flexibility of imines, particularly aromatic Schiff bases like N-benzylideneaniline and its derivatives, is a key determinant of their physical and material properties. rdd.edu.iqnih.gov While specific studies on polymers of this compound are not extensively documented, valuable insights can be drawn from computational analyses of related structures, such as N-benzylideneaniline. The flexibility in these molecules is primarily dictated by the torsional angles of the central C-N=C-C linkage that connects the aromatic rings.

| Compound | C-N Torsion Angle (°) | N=C Torsion Angle (°) | C-C Torsion Angle (°) |

|---|---|---|---|

| N-(p-methoxybenzylidene)-m-nitroaniline | 15.7 | -179.6 | -8.3 |

| N-(p-methoxybenzylidene)-p-nitroaniline (Conformer A) | 14.7 | -178.0 | 1.0 |

| N-(p-methoxybenzylidene)-p-nitroaniline (Conformer B) | 40.6 | -177.5 | 5.7 |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, including the formation of imines (Schiff bases). masterorganicchemistry.comorganic-chemistry.org The synthesis of this compound from 4-phenylbenzaldehyde (B31587) and benzylamine (B48309) follows a well-established reaction pathway that can be modeled computationally to understand its energetics. masterorganicchemistry.com

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The primary amine (benzylamine) attacks the carbonyl carbon of the aldehyde (4-phenylbenzaldehyde), leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine then eliminates a molecule of water to form the final imine product.

Transition state theory (TST) is the framework used to understand the rates of these elementary steps. wikipedia.orglibretexts.orglibretexts.org Computational methods, such as Density Functional Theory (DFT), are employed to locate the structures of the transition states (the highest energy points along the reaction coordinate) and calculate their energies. rdd.edu.iqnih.govepstem.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. libretexts.org

Ab initio molecular orbital calculations on the formation of simpler imines have shown that the energy barriers for these steps can be significant. For the reaction between methylamine (B109427) and formaldehyde, the gas-phase barrier for the initial carbinolamine formation can be dramatically lowered by the presence of explicit water molecules that facilitate proton transfer. The subsequent dehydration of the carbinolamine to form the imine is often the rate-limiting step, with a substantial energy barrier.

| Reaction Step | Catalyst/Conditions | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Carbinolamine Formation (via zwitterion) | Two water molecules | 14.7 |

| Imine Formation (from neutral carbinolamine) | Two water molecules | 111.9 |

| Imine Formation (from protonated carbinolamine) | - | 67.9 |

These computational studies reveal that the specific reactants and reaction conditions, such as solvent and pH (acid catalysis is common), significantly influence the reaction pathway and its energetic profile. masterorganicchemistry.com For the synthesis of this compound, similar quantum chemical calculations would allow for the precise determination of the transition state structures and the activation energies for both the carbinolamine formation and its subsequent dehydration, providing a detailed, molecular-level understanding of the reaction dynamics.

Catalytic Applications of N 4 Phenylbenzylidene Benzylamine Derived Ligands and Complexes

Design and Synthesis of Schiff Base Ligands for Diverse Catalytic Systems

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry. Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound. In the context of N-(4-Phenylbenzylidene)benzylamine, this imine itself could potentially act as a ligand, coordinating to a metal center through the nitrogen atom of the imine.

Alternatively, this compound could serve as a foundational structure for the synthesis of more complex, polydentate ligands. For instance, the introduction of additional donor groups (such as -OH, -SH, -COOH, or other N-heterocycles) onto the phenyl or benzyl (B1604629) rings could transform it into a bidentate or multidentate ligand. Such modifications would allow for the formation of stable chelate complexes with a variety of transition metals, which are the cornerstone of many catalytic systems.

Despite the theoretical potential for designing a variety of ligands from this compound, a survey of the current literature does not yield specific examples of such synthesized ligands being used in catalytic applications. Research on other Schiff bases has shown that the electronic and steric properties of the substituents on the aromatic rings play a crucial role in determining the stability and catalytic activity of their metal complexes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major field where Schiff base complexes are employed.

Oxidation Reactions (e.g., Alcohol Oxidation, Epoxidation)

Metal complexes derived from Schiff base ligands are well-known catalysts for various oxidation reactions. However, there is no specific research in the reviewed literature that documents the use of this compound-derived complexes for the oxidation of alcohols or the epoxidation of olefins. In related research, manganese, cobalt, and copper complexes of other Schiff bases have shown significant catalytic activity for such transformations. These reactions often proceed via the formation of a high-valent metal-oxo species, and the electronic properties of the Schiff base ligand are critical in stabilizing these intermediates.

Reduction Reactions

The catalytic reduction of various functional groups is another area where Schiff base complexes have been explored. This includes the reduction of ketones, imines, and nitro compounds. The search for catalytic applications of this compound-derived complexes in reduction reactions did not yield any specific results. Typically, chiral Schiff base ligands are used in asymmetric reduction reactions to produce enantiomerically enriched products.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in organic synthesis. While Schiff bases can be used as ligands for palladium in these reactions, there is no literature evidence for the application of this compound-derived ligands in this context. The efficiency of these catalysts is highly dependent on the nature of the ligand, which influences the stability and reactivity of the palladium intermediates in the catalytic cycle.

Hydroformylation Reactions

Hydroformylation, or the oxo process, is an important industrial process for the production of aldehydes from alkenes. This reaction is typically catalyzed by rhodium or cobalt complexes, often with phosphine (B1218219) ligands. While some nitrogen-containing ligands have been investigated for this reaction, a review of the literature provides no indication that this compound or its derivatives have been employed as ligands in hydroformylation catalysis.

Heterogeneous Catalysis with Supported Imine Complexes

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, Schiff base complexes can be immobilized on solid supports to create heterogeneous catalysts. Common supports include silica (B1680970), alumina, polymers, and magnetic nanoparticles. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

A search for supported catalysts derived from this compound did not yield any specific examples. The general methodology for creating such a catalyst would involve functionalizing the this compound molecule with a group that can be covalently attached to a solid support, followed by complexation with a suitable metal precursor.

Asymmetric Catalysis with Chiral Imine Ligands and Metal Complexes

Chiral imine ligands, often derived from the condensation of a chiral amine and a carbonyl compound, are a versatile class of ligands in asymmetric catalysis. The steric and electronic properties of these ligands can be readily tuned by modifying either the amine or the carbonyl precursor, allowing for the synthesis of a wide array of ligands for various metal-catalyzed reactions. The nitrogen atom of the imine can coordinate to a metal center, and when the ligand possesses a chiral backbone, it can create a chiral environment around the metal, enabling enantioselective transformations.

Asymmetric C-H Amination Reactions

Asymmetric C-H amination, the direct formation of a C-N bond at a prochiral C-H bond, is a powerful tool for the synthesis of enantioenriched amines. While no studies have been reported using ligands derived from this compound, other chiral imine-type ligands have been successfully employed in this transformation. For instance, rhodium and iridium complexes bearing chiral diimine or pyridine-imine ligands have been shown to catalyze intramolecular and intermolecular C-H amination reactions with high enantioselectivity. The design of the ligand is crucial for controlling both the reactivity and the stereochemical outcome of the reaction.

Asymmetric Cyclopropanation and Aziridination Reactions

The construction of three-membered rings, such as cyclopropanes and aziridines, in an enantioselective manner is of significant interest in organic synthesis due to the prevalence of these motifs in biologically active molecules. Metal-catalyzed reactions of diazo compounds with alkenes (for cyclopropanation) or imines (for aziridination) are common strategies.

Although no data exists for this compound-derived catalysts, chiral Schiff base ligands (a class of imines) complexed with metals like copper, rhodium, and cobalt have been extensively studied for asymmetric cyclopropanation. These catalysts effectively control the stereochemistry of the newly formed chiral centers. Similarly, in asymmetric aziridination, chiral imine-based ligands have been used to direct the enantioselective transfer of a nitrene group to an olefin.

A representative example of catalyst performance in asymmetric cyclopropanation using a chiral Schiff base-copper complex is shown below. Please note this data is illustrative of the field and does not involve the target compound.

| Alkene Substrate | Diazo Reagent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | Ethyl diazoacetate | 1.0 | 95 | 92 |

| 1-Octene | Ethyl diazoacetate | 1.0 | 88 | 85 |

| Indene | Ethyl diazoacetate | 1.0 | 92 | 96 |

Table 1: Illustrative Data for Asymmetric Cyclopropanation using a Chiral Schiff Base-Copper Catalyst.

Enantioselective Epoxidation and Other Chiral Transformations

Enantioselective epoxidation of olefins is a cornerstone of asymmetric catalysis, providing access to valuable chiral building blocks. Chiral salen ligands, which are a prominent class of Schiff base ligands, in complex with manganese, chromium, and other metals are highly effective catalysts for this transformation. The stereoselectivity is governed by the chiral environment created by the ligand around the metal center, which dictates the facial selectivity of oxygen transfer to the double bond.

While this compound itself is achiral, its modification to incorporate a chiral moiety could potentially lead to ligands for such transformations. The performance of these hypothetical catalysts would depend on the nature of the chiral auxiliary and the metal center employed.

Mechanistic Insights and Structure-Activity Relationships in Imine-Mediated Catalysis

Mechanistic studies in asymmetric catalysis with chiral imine ligands are crucial for understanding the origin of enantioselectivity and for the rational design of new and improved catalysts. These studies often involve a combination of experimental techniques, such as kinetic analysis and characterization of reaction intermediates, and computational modeling.

The structure-activity relationship (SAR) in imine-mediated catalysis focuses on how variations in the ligand structure affect the catalytic activity and stereoselectivity. Key parameters that are often investigated include:

The nature of the chiral backbone: The rigidity, steric bulk, and electronic properties of the chiral scaffold are critical in defining the chiral pocket of the catalyst.

Substituents on the imine carbon and nitrogen: These substituents can influence the electronic properties of the imine nitrogen and the steric environment around the metal center.

The nature of the metal center: The choice of metal influences the coordination geometry, Lewis acidity, and redox properties of the catalyst, all of which impact the catalytic cycle.

For a hypothetical chiral ligand derived from this compound, the biphenyl (B1667301) moiety could offer a scaffold for introducing chirality, for instance, through atropisomerism. The benzyl group on the imine nitrogen also contributes to the steric environment. A systematic variation of these structural features would be necessary to establish any structure-activity relationships.

Applications of N 4 Phenylbenzylidene Benzylamine and Imine Derivatives in Materials Science and Supramolecular Chemistry

Imine-Based Polymeric Materials

The formation of imine bonds through the condensation reaction of primary amines and aldehydes or ketones provides a versatile method for polymer synthesis. scienceinfo.comwikipedia.org This reversible reaction allows for the creation of dynamic polymer networks with unique properties. mdpi.com

Development of Crosslinked Polyimine Networks

Crosslinked polyimine networks are a significant class of thermosetting polymers that exhibit robustness and stability. rsc.org The crosslinking density, which is inversely proportional to the degree of swelling, dictates the mechanical and thermal properties of the network. researchgate.net These networks can be designed as Covalent Adaptable Networks (CANs), which contain dynamic covalent bonds that allow the material to be reprocessed and recycled. mdpi.comnih.gov Vitrimers, a subset of CANs, are permanently crosslinked polymers that can change their topology through associative exchange reactions of dynamic covalent bonds, such as imine bonds, without compromising network integrity. researchgate.net This allows for the creation of materials that combine the durability of thermosets with the reprocessability of thermoplastics. researchgate.net

The development of dual dynamic networks (DDNs) further expands the possibilities by incorporating two or more distinct types of crosslinkers, which can be a combination of static covalent, dynamic covalent, and physical bonds. nih.gov This approach allows for the fine-tuning of material properties to create materials with synergistic effects. nih.gov

Engineering of Self-Healing Materials

The dynamic nature of the imine bond is central to the design of self-healing materials. rsc.orgnih.gov When a material containing imine linkages is damaged, the reversible nature of these bonds allows for their reformation, effectively repairing the damage and restoring the material's original properties. nih.gov This process can be triggered by external stimuli such as heat or changes in pH. nih.gov

For instance, self-healing polyurethane elastomers have been developed where dynamic imine bonds are "phase-locked" in hard phases. Elevating the temperature accelerates the dynamic exchange of these imine bonds, speeding up the self-healing process. rsc.org Similarly, chitosan-based hydrogels have been engineered to be injectable and self-healing through the formation of dynamic imine bonds under physiological conditions. nih.gov These materials show great promise for biomedical applications, including cell therapy and wound healing. nih.gov The self-healing efficiency of these materials can be remarkably high, with hydrogel strips integrating into a whole film within minutes without external intervention. nih.gov

Supramolecular Architectures and Self-Assembly of Imine Derivatives

The ability of imine derivatives to participate in various non-covalent interactions makes them excellent building blocks for the construction of complex supramolecular architectures. These interactions drive the self-assembly of molecules into well-defined, higher-order structures. nih.govacs.org

Metal-Mediated Supramolecular Complexation

The nitrogen atom of the imine group can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other metallosupramolecular assemblies. nih.govresearchgate.net This coordination is a powerful tool for directing the self-assembly of imine-containing ligands into specific architectures. For example, palladium-metalated porphyrin-based MOFs, such as PCN-222, have been utilized as catalysts for the aerobic photo-oxidative cross-condensation of amines to form imines. acs.org The defined porous structure of these MOFs facilitates the diffusion of reactants and products, enhancing their catalytic activity. acs.org The synthesis of imines can also be catalyzed by other transition metals, which often involves the in-situ generation of carbonyl moieties from alcohols. researchgate.net

Role of Hydrogen Bonding and π-π Stacking in Supramolecular Design

Hydrogen bonding and π-π stacking are crucial non-covalent interactions that govern the self-assembly of imine derivatives. nih.govrsc.org The planar structure of the aromatic rings in molecules like N-(4-Phenylbenzylidene)benzylamine facilitates π-π stacking interactions. nih.gov These interactions, in conjunction with hydrogen bonds, can lead to the formation of one-dimensional ladder-like structures in the solid state. nih.gov

The interplay between hydrogen bonding and π-π stacking is complex and can be cooperative or competitive. nih.gov For instance, hydrogen bonding can influence the electron density of aromatic rings, thereby affecting the strength of π-π stacking interactions. rsc.org In some systems, the formation of imine bonds can be enhanced by supramolecular multivalency, where multiple non-covalent interactions work in concert to stabilize the resulting structure. rsc.org The strength of these interactions can be quantified using computational methods and techniques like Hirshfeld surface analysis. nih.gov

Optoelectronic Materials and Photosensitizers

The conjugated π-systems present in many imine derivatives, particularly those with aromatic substituents, give rise to interesting optoelectronic properties. nih.govrsc.org This has led to their investigation for applications in organic electronics and as photosensitizers.

Imine-based compounds can act as organic semiconductors, with their electronic properties being tunable through chemical modifications. nih.gov Polyazomethines, which are polymers containing repeating imine units, have been studied for their potential use in organic photovoltaic cells. nih.gov The introduction of different substituents can alter the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby influencing their photovoltaic performance. nih.gov

Furthermore, imine derivatives can function as photosensitizers, absorbing light and transferring the energy to other molecules. asianpubs.org For instance, imines and their metal complexes have been used to modify the surface of semiconductors like Pt/TiO2 for the photoreduction of CO2. asianpubs.org The photoexcited imine can also initiate radical reactions, opening up new avenues in synthetic photochemistry. nih.govmdpi.com Recent research has also demonstrated that quantum confinement effects, which lead to enhanced photoluminescence, can be achieved in imine-based covalent organic frameworks (COFs) by engineering interruptions in the π-conjugation, without the need for physical downsizing to the nanoscale. Some imine derivatives exhibit photochromism, reversibly switching between isomers upon exposure to light, which makes them promising for the development of light-responsive materials. nih.gov

Development of Imine-Based Sensing Materials

The development of advanced sensing materials is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Imine-based compounds are at the forefront of this field due to their versatile electronic and structural properties. The carbon-nitrogen double bond in imines provides a site for interaction with various analytes, leading to detectable changes in the material's properties, such as its optical or electrical signals.

A significant area of development is in the creation of porous crystalline materials known as Covalent Organic Frameworks (COFs). Imine-linked COFs are particularly promising for gas sensing applications. researchgate.netbohrium.com These materials are synthesized through the condensation reaction of primary amines and aldehydes, creating a robust, porous structure with a high surface area. wikipedia.orgscienceinfo.com The imine bonds within the COF structure act as active sites for interacting with target molecules. For instance, imine-conjugated COF nanospheres have been successfully developed for the detection of ethylene (B1197577) glycol at room temperature, exhibiting high sensitivity and selectivity with a theoretical detection limit as low as 40 ppb. researchgate.netbohrium.com The sensing mechanism in these materials is often attributed to hydrogen bonding interactions and the high number of active sites provided by the porous structure. researchgate.net

Furthermore, the chemical modification of imine-based materials can enhance their sensing capabilities. For example, the reduction of imine bonds (C=N) to amine bonds (C-N) in a nanoporous covalent organic polymer has been shown to significantly improve its sensitivity and response to ammonia (B1221849) (NH3) gas. acs.org This modification resulted in an 18.8-fold increase in the material's response compared to its imine-containing counterpart. acs.org

Beyond gas sensing, imine derivatives are also employed in the development of chemosensors for detecting metal ions. The nitrogen atom in the imine group can act as a donor to coordinate with metal ions. This interaction can lead to a change in the fluorescence of the molecule, a principle used in designing selective sensors. For example, an imine-linked chemosensor was synthesized for the selective detection of zinc ions (Zn2+) in an aqueous solution. rsc.org The binding of Zn2+ to the sensor resulted in a significant enhancement of its fluorescence intensity. rsc.org

Application as Corrosion Inhibitors for Metallic Substrates

The corrosion of metals is a major industrial and economic challenge. Imine derivatives, particularly Schiff bases, have emerged as highly effective corrosion inhibitors for a variety of metallic substrates, including mild steel, carbon steel, copper, and aluminum, especially in acidic environments. mdpi.comtandfonline.comnih.gov The inhibitory action of these compounds is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net

The effectiveness of imine-based corrosion inhibitors is influenced by several factors, including the electronic structure of the molecule, the presence of heteroatoms (like nitrogen, oxygen, and sulfur), and the number of aromatic rings. nih.govrsc.org The imine group (C=N) and other electron-rich centers in the molecule can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This interaction facilitates the strong adsorption of the inhibitor molecules on the metal surface. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that imine-based inhibitors can significantly reduce the corrosion rate of metals. tandfonline.comrsc.org For instance, certain newly synthesized imine-based organic compounds have been shown to increase the charge transfer resistance of carbon steel from 91.48 Ω·cm² to 677.25 Ω·cm², while decreasing the corrosion current density from 298.35 µA/cm² to 30.16 µA/cm². tandfonline.com These inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

The structure of the imine compound plays a crucial role in its performance as a corrosion inhibitor. For example, studies on a series of (E)-N'-((E)-3-phenylallylidene)alkanohydrazides revealed that the length of the alkyl chain significantly impacts the corrosion inhibition efficiency. tandfonline.com An optimal chain length was found to provide the highest level of protection, which was attributed to enhanced surface coverage and hydrophobicity. tandfonline.com The formation of a protective film has been visually confirmed by surface analysis techniques like scanning electron microscopy (SEM). tandfonline.com

Q & A

Basic: What are the common synthetic routes for N-(4-Phenylbenzylidene)benzylamine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via a Schiff base condensation reaction between benzylamine and 4-phenylbenzaldehyde under reflux in ethanol or methanol. Key optimization parameters include:

- Catalyst Use : Acidic (e.g., acetic acid) or Lewis acid catalysts to enhance imine formation .

- One-Pot Synthesis : Direct quenching of intermediates with benzylamine can streamline the process, reducing purification steps .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol) improve yield by stabilizing intermediates. Reaction temperatures of 60–80°C are optimal for avoiding side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Answer:

- 1H NMR : Look for imine proton signals at δ 8.3–8.5 ppm (singlet) and aromatic protons in the δ 6.5–7.8 ppm range. Splitting patterns confirm substitution on the phenyl rings .

- Mass Spectrometry (ESI-TOF-MS) : The molecular ion peak [M+H]+ at m/z 285.1 confirms the molecular weight (C₂₀H₁₇N). Fragmentation patterns distinguish between regioisomers .

- FT-IR : Stretching vibrations at ~1640 cm⁻¹ (C=N) and ~1590 cm⁻¹ (C=C aromatic) validate the Schiff base structure .

Advanced: How does solvatochromic behavior in Schiff bases like this compound inform solvent selection in photophysical studies?

Answer:

Solvatochromism arises from solvent-polarity-dependent shifts in the π→π* and n→π* transitions. Key insights include:

- Polarity Effects : Hyperpolar solvents (e.g., DMSO) induce bathochromic shifts in UV-Vis spectra due to stabilization of excited states .

- Preferential Solvation : Binary solvent mixtures (e.g., ethanol/water) reveal non-linear solvation dynamics, critical for designing fluorescent probes .

- Hydrogen Bonding : Protic solvents stabilize the keto-enol tautomer, altering absorption maxima .

Advanced: What mechanistic insights can be gained from studying the catalytic asymmetric synthesis of related benzylamine derivatives?

Answer:

Nickel(II)-catalyzed asymmetric reactions (e.g., with N-azidoacetyl thioimides) reveal:

- Enantioselectivity : Chiral ligands (e.g., binaphthol derivatives) control stereochemistry via π-π stacking interactions .

- Kinetic Resolution : Competing pathways (e.g., amide vs. imine formation) can be modulated by adjusting catalyst loading and temperature .

- Crystallography : X-ray data show planar imine geometries, essential for predicting reaction outcomes .

Advanced: How can QSAR models be applied to predict the binding affinities of para-substituted benzylamine analogues?

Answer:

Quantitative Structure-Activity Relationship (QSAR) analysis involves:

- Descriptor Selection : Van der Waals volume (Vw) and Hammett σ constants correlate strongly with binding to enzymes like monoamine oxidase A (MAO A) .

- Linear Regression : Scaling Vw by 0.1 optimizes model accuracy for mutant enzymes (e.g., Ser209Ala MAO A) .

- Validation : Cross-correlation with experimental IC₅₀ values ensures predictive power for drug design .

Basic: What are the critical considerations in designing a one-pot synthesis approach for benzylamine-derived Schiff bases?

Answer:

- Reagent Order : Sequential addition of aldehyde followed by benzylamine minimizes side reactions (e.g., oligomerization) .

- Quenching Strategy : In situ quenching with amines (e.g., benzylamine) avoids intermediate isolation, improving efficiency .

- Workup : Ethanol evaporation under reduced pressure yields crystalline products suitable for direct characterization .

Advanced: In crystallographic studies of this compound derivatives, what structural motifs are commonly observed, and how do they influence molecular packing?

Answer:

- Planar Imine Linkages : The C=N bond adopts a trans configuration, enabling π-stacking interactions between aromatic rings .

- Hydrogen Bonding : Weak C–H···N interactions between adjacent molecules stabilize crystal lattices, affecting melting points .

- Packing Motifs : Herringbone arrangements in orthorhombic systems are typical, with unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) determined via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.